
3-Chloro-4,5-difluoroaniline
Overview
Description
3-Chloro-4,5-difluoroaniline (CAS: 149144-05-8) is a halogenated aniline derivative with a benzene ring substituted by chlorine at position 3 and fluorine atoms at positions 4 and 3. Its molecular formula is C₆H₄ClF₂N, and it is commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in coupling and cyclization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4,5-difluoroaniline involves several steps:
Nitration Reaction: Starting with a suitable precursor, such as 2,4,5-trichloronitrobenzene, nitration is performed using a mixture of sulfuric acid and nitric acid.
Reduction Reaction: The nitro group is then reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.
Fluorination Reaction: The chlorinated intermediate is subjected to fluorination using an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Final Reduction: The final step involves reducing any remaining nitro groups to amino groups, yielding this compound
Industrial Production Methods: Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,5-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation and Reduction Reactions: It can be oxidized to form corresponding quinones or reduced to form different aniline derivatives.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride in DMSO.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Various substituted anilines.
Oxidation Products: Quinones.
Reduction Products: Different aniline derivatives.
Scientific Research Applications
Chemical Synthesis
3-Chloro-4,5-difluoroaniline serves as a crucial building block in the synthesis of various organic compounds. Its structure allows for the introduction of fluorine and chlorine substituents, which can enhance the biological activity of the resultant compounds.
Key Applications:
- Intermediate in Pharmaceutical Synthesis: CFA is used as an intermediate in the production of various pharmaceutical agents. For instance, it has been employed in the synthesis of tyrosine kinase inhibitors, which are important in cancer therapy .
- Fluorinated Compounds: The presence of fluorine atoms in CFA makes it valuable for synthesizing fluorinated derivatives that exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .
Pharmaceutical Applications
The pharmaceutical industry exploits this compound for developing drugs with enhanced efficacy and reduced side effects.
Case Studies:
- Synthesis of Anticancer Agents: Research has demonstrated that CFA derivatives can inhibit specific cancer cell lines effectively. For example, compounds derived from CFA have shown promise as inhibitors of erbB receptor tyrosine kinases, which are implicated in various cancers .
- Antimicrobial Activity: Some studies have indicated that CFA and its derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
Environmental Monitoring and Toxicology
CFA is also significant in environmental science, particularly concerning its monitoring and degradation.
Key Findings:
- Biological Monitoring: Studies have focused on biological monitoring methods to assess human exposure to CFA through urinary metabolites. This research is crucial for understanding the toxicological impacts of CFA on human health .
- Microbial Degradation: Research has identified specific microbial strains capable of degrading CFA under anaerobic conditions, highlighting its potential environmental impact and the need for effective waste management strategies .
Material Science
In addition to its applications in pharmaceuticals and environmental science, CFA is being explored for use in material science.
Potential Uses:
- Polymer Chemistry: The incorporation of fluorinated anilines like CFA into polymer matrices can enhance the thermal stability and chemical resistance of the materials produced .
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-difluoroaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents on the benzene ring. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Chloro-Difluoroanilines
The position of chlorine and fluorine substituents significantly influences physical properties, reactivity, and applications. Key isomers include:
Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Purity | Key Applications |
---|---|---|---|---|---|
3-Chloro-4,5-difluoroaniline | 149144-05-8 | 163.55 | Not reported | 96% | Pharmaceutical intermediates |
4-Chloro-2,3-difluoroaniline | 878285-12-2 | 163.55 | Not reported | 97% | Organic synthesis |
4-Chloro-2,5-difluoroaniline | 2613-30-1 | 163.55 | Not reported | 98% | Agrochemical precursors |
5-Chloro-2,4-difluoroaniline | 348-65-2 | 163.55 | Not reported | 98% | Dye manufacturing |
Key Observations :
- Reactivity : The meta-chloro substitution in this compound may enhance electrophilic substitution at the para position due to steric and electronic effects, unlike ortho-substituted isomers .
- Thermal Stability: Melting points vary with substituent positions. For example, 3-Chloro-4-fluoroaniline (CAS: 367-21-5), a mono-fluoro analog, has a higher melting point (42–47°C) compared to difluoro analogs, suggesting fluorine positioning impacts crystallinity .
Halogen Substitution: Chlorine vs. Bromine
Replacing chlorine with bromine alters molecular weight, reactivity, and safety profiles:
Key Observations :
- Reactivity : Bromine’s polarizability enhances nucleophilic substitution, making bromo-analogs preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Safety : Brominated analogs often have higher toxicity (e.g., UN2811 hazard class) compared to chloro derivatives, requiring stricter handling protocols .
Functional Group Variations
Introducing non-halogen substituents diversifies applications:
Key Observations :
- Maleimide Derivatives : Bromo-difluoroanilines are precursors to maleimides, which exhibit higher thermal stability than chloro analogs in polymer applications .
Biological Activity
3-Chloro-4,5-difluoroaniline is a halogenated aniline derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C6H4ClF2N
- Molecular Weight : 165.55 g/mol
- CAS Number : 367-21-5
The presence of halogen substituents (chlorine and fluorine) significantly influences the compound's biological activity and metabolic stability.
The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its antagonistic effects on P2X3 receptors, which are ATP-gated ion channels involved in pain signaling.
P2X3 Receptor Antagonism
Research indicates that modifications to the aniline structure can enhance antagonistic activity against P2X3 receptors. For instance, compounds with halide substitutions, including this compound, showed varying degrees of antagonism based on their specific substitutions. In a study examining different derivatives, it was found that certain halide combinations led to increased antagonistic potency compared to others .
Structure-Activity Relationships (SAR)
The SAR studies have revealed that the position and type of halogen substitution are critical for enhancing biological activity. The following table summarizes key findings from SAR analyses:
Compound | Substitution | IC50 (nM) | Notes |
---|---|---|---|
KCB-77033 | 4-Fluoro | 1030 | Initial hit compound |
This compound | Cl/F | Varies | Enhanced metabolic stability |
3-Monochloro derivative | Cl | Higher | Increased activity compared to mono-fluorinated analogs |
These findings indicate a clear trend where specific halogen placements can significantly affect the compound's efficacy as a P2X3 receptor antagonist.
Case Studies
- Neuropathic Pain Models : In animal models of neuropathic pain, compounds derived from this compound demonstrated anti-nociceptive effects. For example, one study reported that optimized derivatives showed a significant increase in mechanical withdrawal thresholds in response to pain stimuli .
- Tyrosinase Inhibition : Another area of interest is the compound's potential as an inhibitor of tyrosinase enzymes, which are crucial in melanin biosynthesis. The incorporation of the 3-chloro-4-fluorophenyl motif into various chemotypes has been shown to enhance inhibitory activity against tyrosinase derived from Agaricus bisporus, suggesting potential applications in cosmetic and therapeutic formulations .
Metabolic Stability and Degradation
The metabolic stability of this compound is another important aspect influencing its biological activity. Studies have shown that the presence of fluorine atoms can enhance metabolic stability compared to other substitutions . Additionally, research on microbial degradation indicates that certain strains can effectively degrade halogenated anilines under anaerobic conditions, highlighting environmental considerations related to this compound's use .
Properties
IUPAC Name |
3-chloro-4,5-difluoroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZXOUMFRXWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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